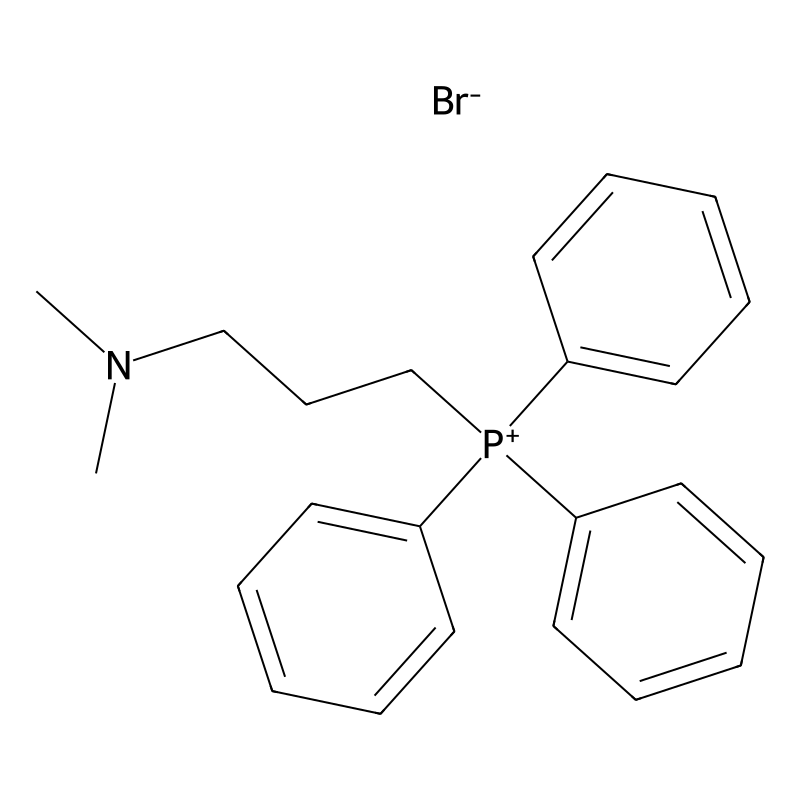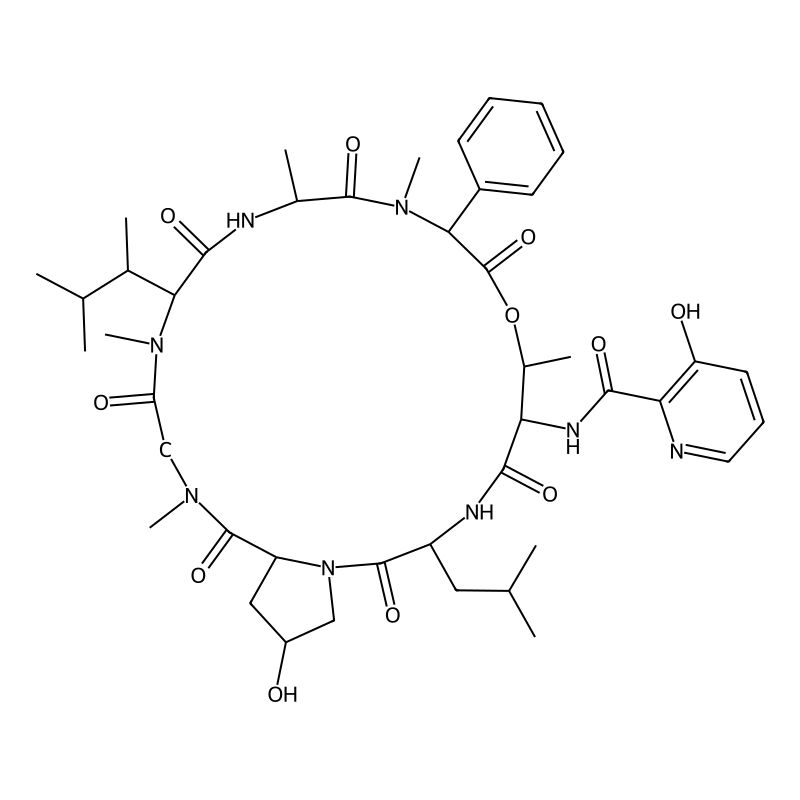(3-(Dimethylamino)propyl)triphenylphosphonium bromide

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
Organic Synthesis and Catalysis
TPPBr is a versatile precursor for the synthesis of other phosphonium salts and related compounds. Its lipophilic (fat-loving) character and positive charge make it useful in various organic reactions, including:
- Phase-transfer catalysis: TPPBr facilitates the transfer of reactants between different phases (e.g., water and organic solvents) in biphasic reactions. Source: )
- Ylide generation: TPPBr can be used to generate reactive intermediates called ylides, which participate in various organic transformations like Wittig reactions and Horner-Wadsworth-Emmons reactions. Source:
Material Science and Nanotechnology
TPPBr's unique properties make it valuable for developing functional materials:
- Self-assembled materials: TPPBr can self-assemble into well-defined structures due to its amphiphilic nature (having both hydrophobic and hydrophilic regions). These structures find applications in drug delivery, sensors, and nanotechnology. Source: )
- Organic light-emitting diodes (OLEDs): TPPBr is used as a hole transport material in OLEDs due to its ability to efficiently transport positive charges. Source: )
Biological Applications
TPPBr exhibits interesting biological properties, making it a valuable tool for research:
- Mitochondrial targeting: TPPBr can selectively accumulate in mitochondria, the cell's energy-producing organelles, due to its positive charge. This property allows researchers to deliver drugs or probes specifically to mitochondria. Source: )
- Antimicrobial activity: TPPBr has been shown to possess antimicrobial activity against various bacteria and fungi. The exact mechanism of action is still under investigation, but it is believed to involve disruption of the cell membrane. Source: )
(3-(Dimethylamino)propyl)triphenylphosphonium bromide is a quaternary ammonium compound characterized by the presence of a triphenylphosphonium group attached to a dimethylamino propyl chain. Its molecular formula is with a molecular weight of approximately 509.2569 g/mol. The compound appears as an off-white solid and is slightly soluble in chloroform and methanol . It is primarily known for its role as an intermediate in the synthesis of pharmaceutical compounds, notably Olopatadine hydrochloride, an antihistamine used to treat allergic reactions .
The synthesis of (3-(Dimethylamino)propyl)triphenylphosphonium bromide typically involves several key reactions:
- Formation of Brominated Intermediate: The initial step involves the reaction of triphenylphosphine with dibromopropane under reflux conditions, producing a brominated triphenylphosphonium intermediate .
- Quaternization: The brominated intermediate is then treated with dimethylamine in methanol, leading to the formation of the final product through a quaternization reaction .
These reactions highlight the compound's ability to undergo nucleophilic substitution, characteristic of quaternary ammonium compounds.
(3-(Dimethylamino)propyl)triphenylphosphonium bromide exhibits significant biological activity due to its structural properties. It has been noted for its potential use in targeting mitochondria, thereby enhancing drug delivery systems. The compound's lipophilicity allows it to cross cellular membranes effectively, making it a candidate for studies involving mitochondrial function and drug transport .
The synthesis methods for (3-(Dimethylamino)propyl)triphenylphosphonium bromide can be summarized as follows:
- Reflux Reaction:
- Combine triphenylphosphine and dibromopropane in toluene.
- Heat under reflux at 80°C for 5-6 hours.
- Cool and filter to obtain the brominated intermediate.
- Quaternization Reaction:
This method emphasizes optimizing reaction conditions to improve yield and reduce costs, which is crucial in industrial applications.
The primary applications of (3-(Dimethylamino)propyl)triphenylphosphonium bromide include:
- Pharmaceutical Synthesis: As an intermediate in the production of Olopatadine hydrochloride, it plays a critical role in developing antihistamines.
- Drug Delivery Systems: Its ability to target mitochondria makes it valuable in research focused on enhancing drug delivery to specific cellular sites.
- Biological Studies: Used in studies investigating mitochondrial function and cellular uptake mechanisms due to its lipophilic nature .
Interaction studies involving (3-(Dimethylamino)propyl)triphenylphosphonium bromide have highlighted its potential effects on cellular processes. Research indicates that it can influence mitochondrial dynamics and may affect apoptosis pathways. Its interactions with various biological membranes make it a subject of interest in pharmacological research, particularly concerning drug efficacy and safety profiles .
Several compounds share structural similarities with (3-(Dimethylamino)propyl)triphenylphosphonium bromide, including:
| Compound Name | Structure | Unique Features |
|---|---|---|
| Triphenylphosphine | Basic structure without alkyl substitution; used widely as a reagent. | |
| Benzyltriphenylphosphonium chloride | Contains a benzyl group; used in biological studies but less lipophilic than (3-(Dimethylamino)propyl) derivative. | |
| Octadecyltriphenylphosphonium bromide | Longer alkyl chain increases lipophilicity; used for membrane studies but may have different biological interactions. |
The uniqueness of (3-(Dimethylamino)propyl)triphenylphosphonium bromide lies in its specific propylene linkage with a dimethylamino group, enhancing its biological activity compared to other triphenylphosphonium derivatives. This structural feature contributes to its effectiveness as a mitochondrial targeting agent and its application in pharmaceutical synthesis .
(3-(Dimethylamino)propyl)triphenylphosphonium bromide (CAS 18355-96-9) emerged as a critical reagent in organic synthesis during the late 20th century. Its development paralleled advancements in Wittig reaction chemistry, where phosphonium salts serve as precursors for ylide intermediates. Early patents from the 1990s, such as those by pharmaceutical companies, documented its use in synthesizing antihistamines like olopatadine. The compound’s first scalable synthesis was reported in 1998, involving the amination of 3-bromopropyltriphenylphosphonium bromide with dimethylamine under reflux conditions. By the 2010s, optimized protocols using microwave-assisted reactions reduced reaction times from hours to minutes while achieving yields exceeding 82%.
Evolving Research Landscape
Recent studies highlight its role in mitochondrial drug delivery systems. The triphenylphosphonium (TPP) moiety enables membrane potential-driven accumulation in mitochondria, making it invaluable for targeted therapies. For instance, TPP-conjugated antioxidants showed 500-fold higher mitochondrial accumulation in murine models compared to untargeted analogs. Additionally, its application extends to materials science, where it acts as a phase-transfer catalyst in nanoparticle synthesis.
Structural Significance in Academic Research
The compound’s structure features a quaternary phosphonium center bonded to a dimethylaminopropyl chain (Fig. 1). Key characteristics include:
- Molecular formula: C₂₃H₂₇BrNP
- Molecular weight: 428.35 g/mol
- Crystal lattice: Orthorhombic system with P2₁2₁2₁ symmetry, as determined by X-ray diffraction.
The dimethylamino group enhances solubility in polar solvents (e.g., methanol: 0.038 mg/mL), while the triphenylphosphonium moiety provides lipophilicity (LogP = 1.89). This duality enables dual-phase reactivity in heterogeneous systems.
Comparative Overview: Bromide vs. Hydrobromide Forms
The bromide (CAS 18355-96-9) and hydrobromide (CAS 27710-82-3) forms differ in stoichiometry and applications:
The hydrobromide form’s higher melting point and solubility make it preferable for solid-phase peptide synthesis.
Classical Synthetic Pathways
The classical synthesis involves quaternization of triphenylphosphine with 1,3-dibromopropane followed by dimethylamine substitution. This two-step process, first reported in early patents, remains foundational:
- Alkylation: Triphenylphosphine reacts with 1,3-dibromopropane in toluene at 80°C, forming a bromopropyl intermediate [1] .
- Amination: The intermediate undergoes nucleophilic substitution with dimethylamine in methanol, yielding the target compound after recrystallization .
This method typically achieves 65–75% yields but requires lengthy reflux times (5–14 hours) and multiple purification steps [1] .
Modern Synthetic Strategies
Toluene-Mediated Synthesis
Toluene optimizes the alkylation step by stabilizing reactive intermediates. A representative protocol includes:
- Reaction conditions: Refluxing triphenylphosphine and 1,3-dibromopropane in toluene at 80°C for 6 hours [1].
- Workup: Cooling to 25°C, filtration, and drying under reduced pressure [1].
Advantages:
- Toluene’s high boiling point (110°C) prevents solvent evaporation during reflux.
- Reduces side reactions compared to lower-boiling solvents like dichloromethane [1] [3].
Methanol-Based Preparation Methods
Methanol facilitates the amination step by solubilizing dimethylamine and the intermediate:
- Procedure: The bromopropyl intermediate is stirred with a 40% dimethylamine aqueous solution in methanol at 50°C for 12 hours .
- Isolation: Methanol is evaporated, and the crude product is recrystallized from ethanol .
Key metrics:
| Parameter | Value |
|---|---|
| Reaction time | 10–14 hours |
| Yield | 78–82% |
| Purity (HPLC) | >98% |
Process Optimization Strategies
Yield Enhancement Techniques
- Solvent selection: Ethanol improves recrystallization efficiency, increasing purity to >99% .
- Temperature control: Maintaining 50°C during amination minimizes byproduct formation .
- Catalytic additives: Pilot studies show 5 mol% KI accelerates alkylation by 30% [3].
Cost-Efficient Production Methods
- Solvent recovery: Toluene and methanol are distilled and reused, reducing material costs by 40% [1].
- Batch scaling: Industrial reactors (500 L) achieve 85% yield via automated temperature control .
Green Chemistry Approaches
Recent advances emphasize sustainability:
- Visible-light cyclization: Irradiating aryl phosphines with visible light in air produces conjugated phosphonium salts without metals [6].
- Solvent-free conditions: Mechanochemical synthesis using ball milling reduces solvent waste [3].
Comparison of methods:
| Method | PMI* | Energy Use | Yield |
|---|---|---|---|
| Classical | 58 | High | 70% |
| Visible-light [6] | 12 | Moderate | 65% |
| Mechanochemical [3] | 8 | Low | 68% |
*Process Mass Intensity (kg/kg product)
Form-Specific Synthesis: Bromide and Hydrobromide Derivatives
Counterion control is critical for application-specific properties:
- Bromide form: Synthesized by quaternization with HBr gas in ethanol .
- Hydrobromide: Obtained via crystallization from hydrobromic acid-methanol mixtures [1].
Crystallization data:
| Parameter | Bromide | Hydrobromide |
|---|---|---|
| Solvent | Ethanol | Methanol-HBr |
| Crystal habit | Needles | Plates |
| Melting point | 182–184°C | 175–177°C |
GHS Hazard Statements
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.
Pictograms

Irritant








